molecular formula C21H32O3 B1180524 (3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one CAS No. 157528-81-9

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one

Cat. No. B1180524
CAS RN: 157528-81-9
M. Wt: 332.484
InChI Key:
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Description

The compound appears to be related to a class of organic compounds known for their complex molecular structures and potential biological activities. Such molecules often contain multiple chiral centers and a variety of functional groups, making them interesting subjects for study in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of complex organic molecules like the one described often involves multistep synthetic pathways, including the formation of key intermediate compounds, use of catalysts, and specific reaction conditions to achieve the desired stereochemistry. For example, Nazarov et al. (1953) explored the condensation reactions involving cyclohexenone derivatives, potentially relevant to the synthesis of similar complex naphthalene derivatives (Nazarov, L. V. Torgov, I. I. Zaretskaya, G. P. V. khoietova, S. N. Ananchenko, V. M. Andreev, 1953).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of a compound. The crystal and molecular structure studies, such as those conducted by Crisp, Jiang, and Tiekink (1998), provide detailed insights into the molecular geometry, bond lengths, and angles, which are essential for predicting the behavior of molecules in different environments (Crisp, Yu-lin Jiang, E. Tiekink, 1998).

Chemical Reactions and Properties

Chemical reactions involving complex organic compounds can include a wide range of transformations, such as cyclization reactions, addition reactions, and rearrangements. For instance, Alajarín et al. (2013) discussed thermal cyclization of phenylallenes, revealing how different substituents affect the reaction pathways and outcomes, which may be analogous to reactions involving our compound of interest (Alajarín, Baltasar Bonillo, Marta Marín‐Luna, P. Sánchez-Andrada, A. Vidal, 2013).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are determined by the molecular structure of the compound. Studies on related compounds, such as those by Shruthi et al. (2019), who explored the optical and thermal properties of novel heterocyclic compounds, can offer insights into the methods used to analyze and characterize these properties (Shruthi, V. Ravindrachary, K. Byrappa, B. Guruswamy, Janet Goveas, K. Kumara, N. K. Lokanath, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are closely related to the compound's molecular structure and functional groups. Research on similar compounds, like the work of Fu et al. (2016), who described the synthesis and properties of naphthalene derivatives, provides valuable context for understanding the chemical behavior of complex organic molecules (Zhijie Fu, Kai Qian, Sijun Li, Tianhua Shen, Qing‐bao Song, 2016).

Scientific Research Applications

Synthesis of Complex Molecules

  • Kinoshita et al. (2008) describe the chemoenzymatic synthesis of complex molecules, including (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, derived from enzymatic resolution products that are structurally related to the compound (Kinoshita et al., 2008).

Synthesis Reactions and Antioxidant Activity

  • Taha (2012) explores the synthesis of novel heterocycles derived from 2-acetylnaphthalene, which shares structural similarities with the specified compound. These derivatives show promising antioxidant activity (Taha, 2012).

Total Synthesis and Stereostructure Analysis

  • Hagiwara and Uda (1991) accomplished the total synthesis of (+)-dysideapalaunic acid, an aldose reductase inhibitor, starting from a compound structurally related to the one , highlighting its potential in synthesizing biologically active molecules (Hagiwara & Uda, 1991).

Natural Product Synthesis

  • Arima, Kinoshita, and Akita (2007) report the synthesis of both enantiomers of bicyclofarnesol from enzymatic resolution products similar to the compound . This research underscores the compound's relevance in the synthesis of natural products (Arima, Kinoshita, & Akita, 2007).

Chemoenzymatic Synthesis Applications

  • Miyake, Kigoshi, and Akita (2007) demonstrate the use of enzymatic resolution products structurally related to the specified compound in the concise synthesis of various biologically relevant molecules, such as (+)-totarol and (+)-jolkinolides E and D (Miyake, Kigoshi, & Akita, 2007).

Crystal Structure Determination and Quantum Studies

  • A study by V. et al. (2021) focuses on the crystal structure determination and quantum computational studies of a compound structurally similar to the one , highlighting its potential in material science and molecular docking applications (V. et al., 2021).

Mechanism of Action

Target of Action

Methoxycoronarin D primarily targets NF-κB and COX-1 . NF-κB, or nuclear factor kappa-light-chain-enhancer of activated B cells, is a protein complex that controls transcription of DNA, cytokine production, and cell survival. COX-1, or cyclooxygenase-1, is an enzyme responsible for the formation of prostanoids, including thromboxanes and prostaglandins that perform various roles in inflammation and other processes.

Mode of Action

Methoxycoronarin D acts as a potent inhibitor of NF-κB, with an IC50 value of 7.3 μM . By inhibiting NF-κB, it can prevent the transcription of DNA, cytokine production, and cell survival, thereby exerting anti-inflammatory and potentially anticancer effects. Additionally, Methoxycoronarin D is a selective inhibitor of COX-1, with an IC50 value of 0.9 μM . This inhibition can reduce the formation of prostanoids, thereby reducing inflammation.

Result of Action

Methoxycoronarin D’s inhibition of NF-κB and COX-1 can lead to a reduction in inflammation and potentially inhibit cancer progression . .

Action Environment

The action, efficacy, and stability of Methoxycoronarin D can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the activity of Methoxycoronarin D. Additionally, the compound is derived from Hedychium coronarium J. Koenig, a plant species that is under threat due to overexploitation and habitat destruction . This highlights the need for sustainable harvesting and conservation strategies to ensure the continued availability of this valuable medicinal compound.

properties

IUPAC Name

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/b15-8+/t16-,17-,18?,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVHMYNDGVQIQD-CDRZHGAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\CC(OC3=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one
Reactant of Route 2
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one
Reactant of Route 3
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one
Reactant of Route 4
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one
Reactant of Route 5
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one
Reactant of Route 6
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one

Q & A

Q1: What are the primary biological activities reported for Coronarin D methyl ether?

A1: Research indicates that Coronarin D methyl ether exhibits in vitro cytotoxicity against cancer cell lines. Specifically, it has shown significant activity against the human lung adenocarcinoma (A549) cell line with an IC50 value of 0.68 μM. [] This suggests potential anti-cancer properties, although further research is needed to understand its mechanism of action and evaluate its efficacy in preclinical and clinical settings.

Q2: Are there any structural isomers of Coronarin D methyl ether found in nature, and do they share similar biological activities?

A2: Yes, several structural isomers of Coronarin D methyl ether, including Coronarin D, Isocoronarin D, and their respective C-14 and C-15 epimers, have been isolated from the same plant sources. [, , ] Interestingly, these isomers also demonstrate cytotoxic activity against cancer cell lines, with varying potencies. [, ] This suggests that the specific stereochemistry at these positions may influence the compound's interaction with biological targets and its subsequent activity.

Q3: Have any studies investigated the potential toxicity of Coronarin D methyl ether?

A3: While Coronarin D methyl ether shows promising anti-cancer activity in vitro, one study demonstrated its lack of toxicity towards normal lung fibroblast (WI-38) cells. [] This finding suggests some degree of selectivity towards cancer cells, although further research is crucial to fully assess its safety profile and potential for therapeutic use.

Q4: What analytical techniques are commonly employed for the isolation and characterization of Coronarin D methyl ether?

A4: Scientists utilize various spectroscopic methods for structural elucidation of Coronarin D methyl ether. This includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the compound's carbon and hydrogen framework, and Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern. [, ] These techniques, alongside others like Infrared (IR) spectroscopy, allow for comprehensive characterization of the isolated compound.

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